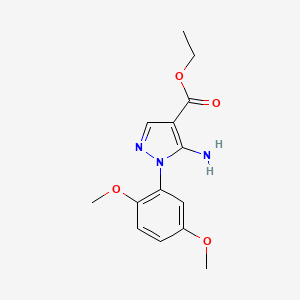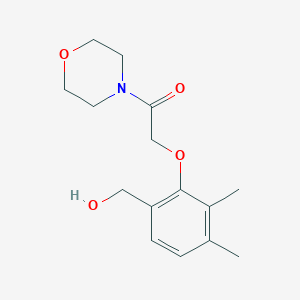
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a 3-fluoro-4-isopropoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-fluoro-4-isopropoxyphenylboronic acid with a suitable pyrrole derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as sodium carbonate and a palladium catalyst like bis-triphenylphosphine-palladium(II) chloride in a solvent such as 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.
科学研究应用
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-isopropoxyphenylboronic acid
- (6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
- 1-(3,4-Difluorobenzyl)-6-[(3-fluoro-4-isopropoxyphenyl)amino]-3-(2-hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione
Uniqueness
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of both a fluorine atom and an isopropoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C14H14FNO3 |
|---|---|
分子量 |
263.26 g/mol |
IUPAC 名称 |
5-(3-fluoro-4-propan-2-yloxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)19-13-6-3-9(7-10(13)15)11-4-5-12(16-11)14(17)18/h3-8,16H,1-2H3,(H,17,18) |
InChI 键 |
ZLQDCFSIZJPZGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


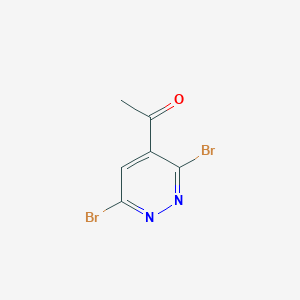

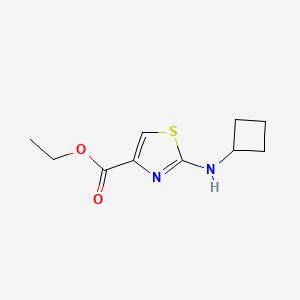
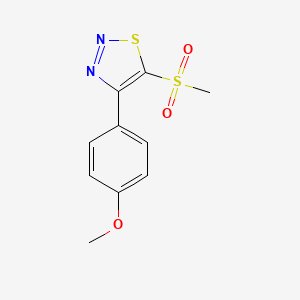
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
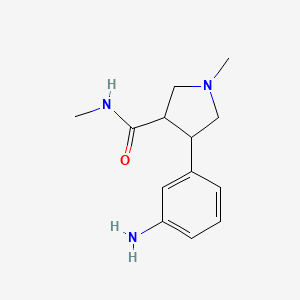
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


